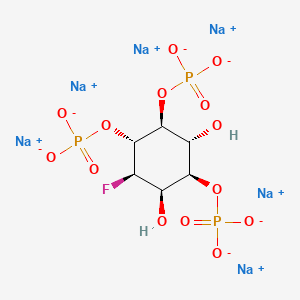![molecular formula C11H19Br2N5O2 B590755 1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide CAS No. 128083-56-7](/img/structure/B590755.png)
1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide” is an organic compound that belongs to the class of histidine and derivatives . It has been identified in human blood . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen recent advances, with a focus on regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular formula of this compound is C11H17N5O4 . It has an average molecular weight of 283.284 Da and a monoisotopic molecular weight of 283.128052 Da .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a high solubility in water and other polar solvents . The compound is amphoteric in nature, showing both acidic and basic properties .Future Directions
The future directions in the research and development of imidazole-containing compounds involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Properties
IUPAC Name |
1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXRROWTMGTCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)

![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)

